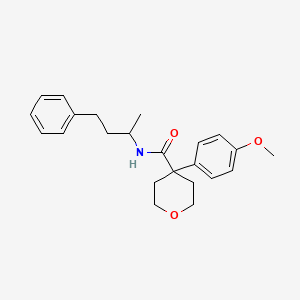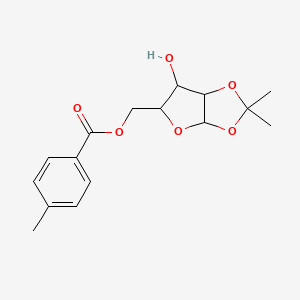![molecular formula C10H8N4O2S2 B11496358 5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole](/img/structure/B11496358.png)
5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione is a complex organic compound that features a benzothiophene core with a tetrazole moiety attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione typically involves the formation of the benzothiophene core followed by the introduction of the tetrazole moiety. The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives. The tetrazole moiety is introduced via a click chemistry approach, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The final step involves the formation of the sulfanyl linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzothiophene core can be reduced to amines.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The benzothiophene core can intercalate with DNA, potentially disrupting cellular processes. The sulfanyl linkage provides additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,2,3,4-tetrazole-5-thiol
- 1H-1,2,3,4-tetrazole-5-amine
- Benzothiophene-1,1-dione derivatives
Uniqueness
3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione is unique due to its combination of a benzothiophene core and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the sulfanyl linkage further enhances its reactivity and potential for chemical modification.
Properties
Molecular Formula |
C10H8N4O2S2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H8N4O2S2/c1-14-10(11-12-13-14)17-8-6-18(15,16)9-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
IWEJTTGZNQSLIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=CS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11496280.png)
![Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate](/img/structure/B11496287.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11496300.png)

![2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11496312.png)

![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496320.png)
![5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11496328.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide](/img/structure/B11496339.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11496344.png)
![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile](/img/structure/B11496367.png)
![5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
